7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine

Kinase inhibitor Scaffold selectivity JAK family

7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine (CAS 860258-62-4) is a strategically differentiated 3H-imidazo[4,5-b]pyridine scaffold. The C7 chlorine provides a non-negotiable electrophilic handle for regioselective nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides—enabling rapid parallel library synthesis for kinase SAR studies. This reactivity is absent in unsubstituted or 6-chloro analogs. The 3H-imidazo[4,5-b]pyridine core exhibits distinct JAK family selectivity vs. 1H-imidazo[4,5-c]pyridine regioisomers. With high DMSO solubility (~75 mg/mL), it integrates directly into standard assay workflows. Procure this building block to access the Aurora kinase A and c-Met inhibitor chemical space validated by published QSAR models.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B11915318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N=CN2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11)
InChIKeyDHTNTAVVZZMIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine: A Chlorinated Purine Isostere Scaffold for Kinase-Focused Medicinal Chemistry


7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine (CAS 860258-62-4) is a heterocyclic small molecule belonging to the 3H-imidazo[4,5-b]pyridine class, a purine isostere scaffold widely explored in kinase inhibitor drug discovery [1]. The compound features a chlorine atom at the 7-position and a methyl group at the 5-position of the fused bicyclic system . This specific substitution pattern creates a synthetically versatile electrophilic center at C7 suitable for nucleophilic aromatic substitution reactions, enabling downstream derivatization while maintaining the core purine-mimetic architecture [2].

Why 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Unsubstituted or Regioisomeric Imidazopyridine Scaffolds


Substitution at the 7-position with chlorine is non-negotiable for applications requiring a chemically addressable electrophilic handle for subsequent derivatization [1]. Unsubstituted 3H-imidazo[4,5-b]pyridine lacks this reactive site and cannot undergo the same nucleophilic aromatic substitution reactions central to building focused compound libraries . Furthermore, regioisomeric scaffolds such as 1H-imidazo[4,5-c]pyridine exhibit fundamentally different selectivity profiles against kinase targets [2]. Even within the 3H-imidazo[4,5-b]pyridine class, alternative halogen substitutions (e.g., 7-bromo or 6-chloro analogs) introduce distinct electronic effects and steric constraints that alter both synthetic reactivity and potential binding interactions with biological targets [3].

Quantitative Differentiation of 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine: Comparative Evidence Across Scaffold Selectivity, Synthetic Reactivity, and Antiproliferative Context


3H-Imidazo[4,5-b]pyridine Scaffold Demonstrates Superior Kinase Selectivity Versus 1H-Imidazo[4,5-c]pyridine

In a direct head-to-head comparison using fluorescence-based biochemical assays against the catalytic domains of JAK family kinases (JAK1, JAK2, JAK3, TYK2), the 3H-imidazo[4,5-b]pyridine scaffold exhibits a distinct selectivity profile compared to the regioisomeric 1H-imidazo[4,5-c]pyridine scaffold [1]. The 3H-imidazo[4,5-b]pyridine core, from which 7-chloro-5-methyl-3H-imidazo[4,5-b]pyridine is directly derived, demonstrates a JAK1/TYK2 selectivity ratio that differs substantially from the 1H-imidazo[4,5-c]pyridine scaffold [1].

Kinase inhibitor Scaffold selectivity JAK family Medicinal chemistry

C7 Chloro Substituent Enables Regioselective Nucleophilic Derivatization Not Accessible with C6-Chloro or Unsubstituted Analogs

Treatment of N-1-substituted imidazo[4,5-b]pyridine 4-oxides with phosphoryl chloride (POCl3) leads to the predominant formation of 7-chloro derivatives rather than alternative chlorination products [1]. This regioselective outcome is critical: the chlorine atom at position 7 serves as a specific electrophilic handle for subsequent nucleophilic aromatic substitution reactions [2]. Alternative substitution patterns (e.g., 6-chloro or unsubstituted analogs) lack this same C7-specific reactivity or require different synthetic routes with lower regiochemical control [3].

Synthetic chemistry Regioselective substitution Nucleophilic aromatic substitution Compound library synthesis

Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives Exhibit Measurable Antiviral Activity While 7-Chloro Scaffold Remains Uncharacterized in RSV Assays

In a comprehensive biological evaluation of amidino-substituted imidazo[4,5-b]pyridine derivatives, bromo-substituted derivative 7 (bearing an unsubstituted phenyl ring) demonstrated selective but moderate activity against respiratory syncytial virus with EC50 = 21 μM, while para-cyano-substituted derivative 17 showed EC50 = 58 μM [1]. In contrast, the 7-chloro-5-methyl-3H-imidazo[4,5-b]pyridine scaffold itself has not been directly characterized in these antiviral assays, representing a key data gap [2].

Antiviral activity Respiratory syncytial virus Antiproliferative activity Structure-activity relationship

Limited Aqueous Solubility of 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine Requires Formulation Optimization Not Required for More Polar Imidazopyridine Derivatives

7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine exhibits limited aqueous solubility of approximately 0.5 mg/mL in water, though it dissolves readily in polar aprotic solvents such as DMSO (approximately 75 mg/mL) . This solubility profile contrasts with more polar imidazopyridine derivatives containing carboxylic acid or amine functionalities, which typically demonstrate higher aqueous solubility but may sacrifice the synthetic versatility conferred by the C7 chloro handle [1].

Physicochemical properties Aqueous solubility Formulation DMSO solubility

Validated Application Scenarios for 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


Synthesis of 7-Substituted Imidazo[4,5-b]pyridine Derivative Libraries via Nucleophilic Aromatic Substitution

The C7 chloro group serves as an electrophilic handle for nucleophilic displacement with amines, thiols, or alkoxides, enabling rapid generation of focused compound libraries for structure-activity relationship studies [1]. This reactivity is regioselective and not accessible with unsubstituted or 6-chloro analogs, making 7-chloro-5-methyl-3H-imidazo[4,5-b]pyridine uniquely suited for parallel synthesis workflows targeting the C7 position [2].

Scaffold for JAK Family Kinase Inhibitor Optimization Programs Requiring Specific Selectivity Profiles

The 3H-imidazo[4,5-b]pyridine core demonstrates distinct selectivity patterns across the JAK kinase family compared to the 1H-imidazo[4,5-c]pyridine scaffold [1]. For kinase inhibitor programs requiring this specific selectivity fingerprint, 7-chloro-5-methyl-3H-imidazo[4,5-b]pyridine provides a synthetically tractable entry point with the C7 position available for further optimization of potency and selectivity [3].

Preparation of Aurora Kinase or c-Met Inhibitor Analogues via QSAR-Guided Derivatization

Imidazo[4,5-b]pyridine derivatives have been extensively validated as Aurora kinase A inhibitors with oral bioavailability, and as c-Met kinase inhibitors [1][2]. QSAR models built on 65 imidazo[4,5-b]pyridine derivatives provide predictive frameworks for designing new analogues with enhanced activity [3]. 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine serves as a starting scaffold for synthesizing novel candidates guided by these established computational models.

Formulation Development Requiring DMSO-Compatible Stock Solutions

Given the compound's limited aqueous solubility (~0.5 mg/mL) and high DMSO solubility (~75 mg/mL) [1], it is best suited for assay workflows that can accommodate DMSO stock solutions followed by dilution into aqueous buffers. This solubility profile must be considered during experimental design, as alternative more polar imidazopyridine scaffolds may offer higher aqueous solubility but sacrifice the C7 chloro reactivity essential for downstream synthetic modification [2].

Quote Request

Request a Quote for 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.